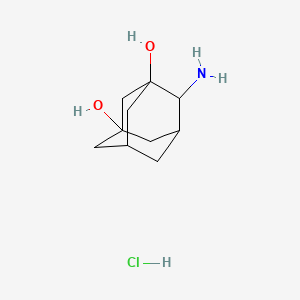![molecular formula C11H19NO3 B6605585 rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate CAS No. 2138019-15-3](/img/structure/B6605585.png)
rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an acetylcyclopropyl group, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate typically involves multiple steps, starting with the preparation of the cyclopropylmethylamine precursor
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, with careful control of temperature, pressure, and reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions might produce carboxylic acids or ketones, while reduction reactions could yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate has several scientific research applications, including:
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : It may be used in biological studies to investigate the effects of cyclopropylmethylamine derivatives on biological systems.
Medicine: : Potential medicinal applications include the development of new drugs or therapeutic agents.
Industry: : The compound could be used in various industrial processes, such as the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate exerts its effects depends on its specific application. For example, in medicinal applications, the compound might interact with specific molecular targets or pathways in the body to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate can be compared with other similar compounds, such as:
rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate: : This compound differs in the presence of a hydroxymethyl group instead of an acetyl group.
tert-butyl N-(cyclopropylmethyl)carbamate: : This compound lacks the acetyl group present in the this compound.
Eigenschaften
IUPAC Name |
tert-butyl N-[[(1S,2R)-2-acetylcyclopropyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-7(13)9-5-8(9)6-12-10(14)15-11(2,3)4/h8-9H,5-6H2,1-4H3,(H,12,14)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTQNKKXRJAJAO-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@@H]1CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6605511.png)
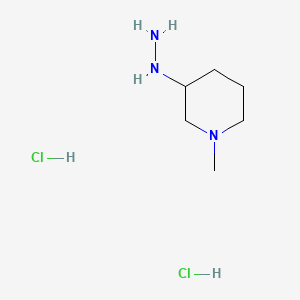
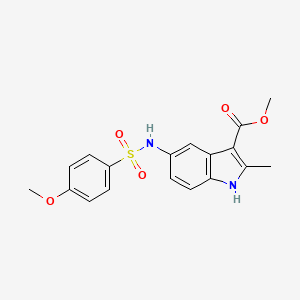
![5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B6605530.png)
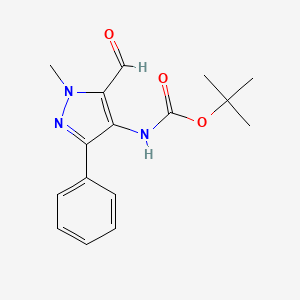

![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide](/img/structure/B6605553.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid](/img/structure/B6605571.png)
![N-{[4-(difluoromethyl)phenyl]methyl}-2-oxo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6605573.png)
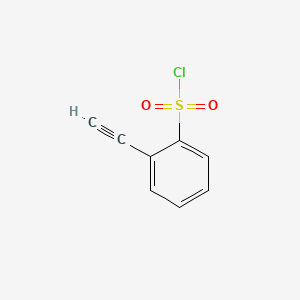
![2-{[4-(4-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid](/img/structure/B6605588.png)
![N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide](/img/structure/B6605604.png)
